Molecular Weight and Lipophilicity Comparison: 5-Methyl vs. Unsubstituted Pyridine-3-sulfonyl Chloride
The introduction of a methyl group at the 5-position of the pyridine ring increases molecular weight and calculated lipophilicity compared to the unsubstituted parent compound, pyridine-3-sulfonyl chloride. This modification is a key driver of solubility and membrane permeability in downstream applications [1][2].
| Evidence Dimension | Molecular Weight and Calculated Lipophilicity |
|---|---|
| Target Compound Data | Molecular Weight: 191.64 g/mol; Calculated LogP (XLogP3-AA): 1.3 |
| Comparator Or Baseline | Pyridine-3-sulfonyl chloride (CAS 16133-25-8): Molecular Weight: 177.61 g/mol; Calculated LogP (XLogP3-AA): 0.9 |
| Quantified Difference | Molecular Weight increase of 14.03 g/mol (+7.9%); LogP increase of 0.4 units |
| Conditions | Values are computed using PubChem 2.2 and XLogP3 3.0 algorithms. |
Why This Matters
This quantifiable difference in lipophilicity directly influences a compound's solubility profile and its ability to cross biological membranes, making it a critical selection parameter for medicinal chemists designing drug candidates with optimized ADME properties.
- [1] National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3164136, Pyridine-3-sulfonyl chloride. View Source
- [2] ChemSrc. (2017). 5-Methyl-3-pyridinesulfonyl chloride (CAS 166337-57-1). Property Data. View Source
